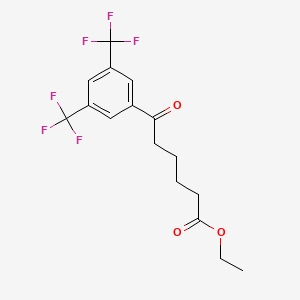

Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate

カタログ番号 B1360745

CAS番号:

898792-97-7

分子量: 370.29 g/mol

InChIキー: HEORLJCWMDPBAM-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

-

Organic & Biomolecular Chemistry

- Application : This compound is used as an activator for p-tolyl thioglycoside donors .

- Method : The compound is described as an accessible, stable, and powerful thiophile that can activate batches of p-tolyl thioglycoside donors at room temperature . Various alcoholic acceptors were efficiently glycosylated, providing the desired glycosides .

- Results : The novel activation protocol features mild conditions as well as high compatibility with some classic strategies for the stereoselective construction of some biologically relevant glycosidic linkages .

-

Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate

- Application : This compound is used in the synthesis of Sitagliptin Phosphate Monohydrate .

- Method : The chiral hemiacetal fragment is constructed by a tandem aza-Michael/hemiacetal reaction catalyzed by an organocatalyst . The mixture was heated to 70–80 °C to dissolve the solids and then cooled to 60–65 °C and seeded with trace sitagliptin phosphate monohydrate .

- Results : Optically pure sitagliptin phosphate monohydrate is efficiently and practically synthesized through a chiral hemiacetal as the key intermediate in 54% overall yield .

- Organocatalysis

- Application : This compound is used in the development of organocatalysts .

- Method : The use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly . One of the key features is their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

- Results : The 3,5-bis (trifluoromethyl)phenyl motif of this compound is used ubiquitously in H-bond catalysts . This review summarizes the key developments of reactions mediated by this compound with the aim to further expand the applications of (thio)urea-based catalysts .

- Glycosylation

- Application : This compound is used as an activator for p-tolyl thioglycoside donors .

- Method : The compound is described as an accessible, stable, and powerful thiophile that can activate batches of p-tolyl thioglycoside donors at room temperature . Various alcoholic acceptors were efficiently glycosylated, providing the desired glycosides .

- Results : The novel activation protocol features mild conditions as well as high compatibility with some classic strategies for the stereoselective construction of some biologically relevant glycosidic linkages .

特性

IUPAC Name |

ethyl 6-[3,5-bis(trifluoromethyl)phenyl]-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F6O3/c1-2-25-14(24)6-4-3-5-13(23)10-7-11(15(17,18)19)9-12(8-10)16(20,21)22/h7-9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEORLJCWMDPBAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645524 |

Source

|

| Record name | Ethyl 6-[3,5-bis(trifluoromethyl)phenyl]-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate | |

CAS RN |

898792-97-7 |

Source

|

| Record name | Ethyl 6-[3,5-bis(trifluoromethyl)phenyl]-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

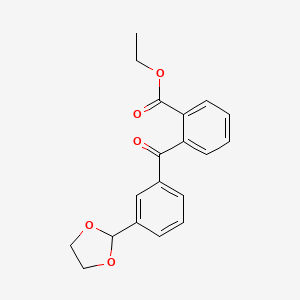

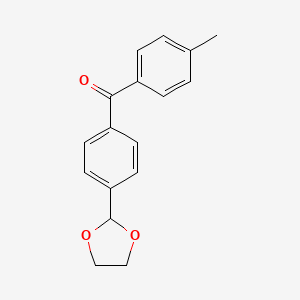

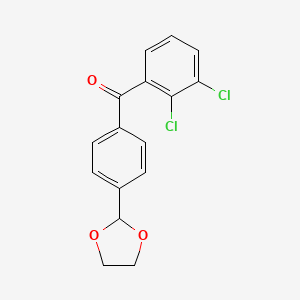

2-Carboethoxy-3'-(1,3-dioxolan-2-YL)benzophenone

898779-00-5

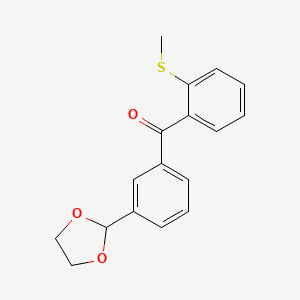

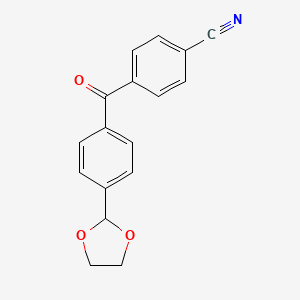

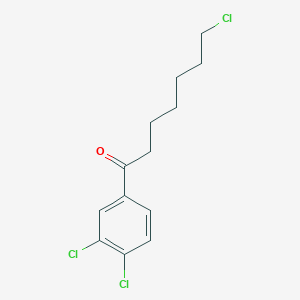

3'-(1,3-Dioxolan-2-yl)-2-thiomethylbenzophenone

898779-09-4

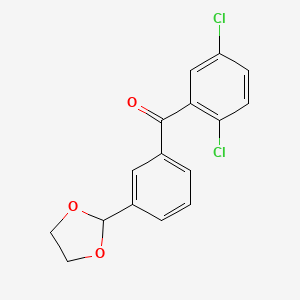

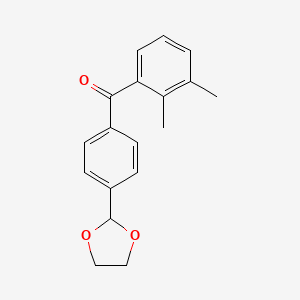

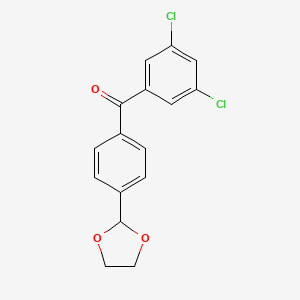

2,5-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone

898759-55-2

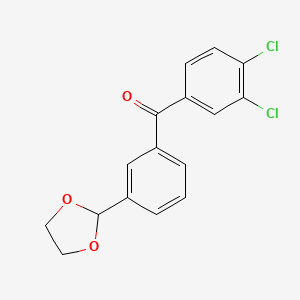

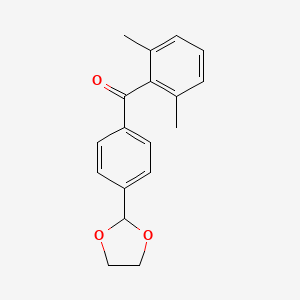

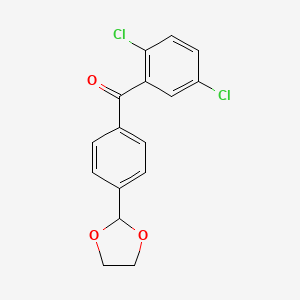

3,4-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone

898759-58-5